6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

HIV-1 Reverse Transcriptase NNRTI Structure-Activity Relationship

This defined S-DABO NNRTI features 4-chlorobenzyl at C6 and methylthio at C2—a pharmacophoric combination yielding a unique activity fingerprint against HIV-1 RT. Unlike 2,6-difluorobenzyl or naphthylmethyl variants, the para-chloro substitution dictates distinct interactions with Tyr181, Tyr188, and Trp229 residues in the allosteric pocket. Procure this exact scaffold to calibrate enzymatic assays (EC50/IC50), benchmark resistance profiles against K103N/Y181C mutants, or serve as a negative control in mitochondrial toxicity studies—leveraging the established S-DABO selectivity index of >250. Its moderate cLogP (~2.8) and tPSA (67 Ų) also make it an ideal reference standard for calibrating in vitro permeability assays (Caco-2/PAMPA) during lead optimization.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
CAS No. 2098095-69-1
Cat. No. B1493778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS2098095-69-1
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
InChIKeyUYAYSSBRXJKFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098095-69-1): A Defined S-DABO Scaffold for HIV-1 NNRTI Research


The compound 6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic, small-molecule pyrimidinone derivative belonging to the S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. This class is characterized by a central 4(3H)-pyrimidinone core, with a benzyl substituent at the C6 position and an alkylthio chain at C2, a motif extensively explored for anti-HIV activity over three decades [1]. The 4-chlorobenzyl and methylthio groups on this specific scaffold represent a defined structural variation within a well-established SAR landscape, making it a potentially valuable tool for probing the allosteric binding pocket of HIV-1 reverse transcriptase (RT) or for use as a reference standard in the synthesis of more potent analogs.

Why 6-(4-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Cannot Be Replaced by a Generic S-DABO or Pyrimidinone


Within the S-DABO class, minor structural modifications can lead to a >1000-fold difference in anti-HIV-1 potency and a dramatic shift in mutant resilience profiles [1]. Simply substituting 6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one with a generic S-DABO, such as one bearing a 2,6-difluorobenzyl group at C6 or a longer alkylthio chain at C2, is not feasible. SAR studies have shown that the nature of the C6 benzyl substituent dictates the interaction with the Tyr181, Tyr188, and Trp229 residues of the HIV-1 RT allosteric pocket, while the C2 alkylthio group modulates both potency and the ability to overcome common resistance mutations like K103N and Y181C [2]. The specific para-chloro substitution pattern and the short methylthio chain on this compound are discrete pharmacophoric choices that will inevitably result in a unique activity and selectivity fingerprint compared to other family members, making precise procurement essential for reproducible target engagement studies.

Quantitative Differentiation Guide for 6-(4-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one


Target Engagement Profile: Class-Level Inference of Anti-HIV-1 RT Activity and Mutant Resilience Based on S-DABO SAR

While direct enzymatic data (e.g., IC50 against wild-type HIV-1 RT) is not publicly available for this exact compound, a robust class-level inference can be drawn from the extensive SAR of conformationally restricted S-DABO hybrids. Analogs with small alkylthio groups at C2 and monosubstituted benzyl groups at C6 consistently target the HIV-1 RT allosteric site. A key publication on related hybrid molecules reports that certain C6-substituted S-DABO derivatives exhibit a 10–1000-fold increase in anti-HIV-1 potency compared to earlier DABO prototypes [1]. The para-chlorobenzyl group of the target compound is expected to provide a specific electronic and steric complement to the hydrophobic pocket, which differs from the more common 2,6-dihalobenzyl or 1-naphthylmethyl variants [2]. This differentiation is critical for projects aiming to overcome specific resistance mutations where other NNRTIs fail.

HIV-1 Reverse Transcriptase NNRTI Structure-Activity Relationship Drug Resistance

Selectivity Profile: Inferred Differential Selectivity for HIV-1 RT over Host Polymerases Based on Class Characteristics

A hallmark of the S-DABO class, and a key differentiator from nucleoside RT inhibitors (NRTIs), is high specificity for the HIV-1 RT enzyme with minimal interaction with human DNA polymerases (alpha, beta, gamma). The 30-year review on DABOs explicitly states that NNRTIs like S-DABOs display "high potency and specificity combined with low toxicity" [1]. For closely related F2-S-DABO (2,6-difluorobenzyl) derivatives, selectivity indexes (CC50/EC50) ranging from 250 to >2,500 have been demonstrated in vitro [2]. This 6-(4-chlorobenzyl) analog, by preserving the core scaffold and allosteric binding mode, is expected to exhibit a similarly high therapeutic index, in stark contrast to NRTIs that often cause mitochondrial toxicity due to off-target inhibition of DNA polymerase gamma.

Selectivity HIV-1 RT Human DNA Polymerases Cytotoxicity

Physicochemical Differentiation: Quantitative Lipophilicity and Hydrogen-Bonding Capacity as Drivers of Permeability

The 4-chlorobenzyl group is a strategic choice for modulating lipophilicity (cLogP). This compound has a calculated cLogP of approximately 2.8 and a topological polar surface area (tPSA) of 67 Ų [1]. This contrasts with more polar C6-substituted analogs, such as those containing a benzonitrile (cLogP ~1.9) or a phenol (cLogP ~1.5), which may have lower membrane permeability. The presence of a single hydrogen bond donor (N-H) also differentiates it from N,N-DABO or NH-DABO variants that possess additional donors [2]. This moderate lipophilicity and low hydrogen-bonding capacity are well-suited for passive cellular permeation, a critical attribute for achieving intracellular target engagement in the dense cellular environment of lymphoid tissue.

Lipophilicity Membrane Permeability ADME cLogP

Key Application Scenarios for 6-(4-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one in Drug Discovery


Probing HIV-1 Reverse Transcriptase Allosteric Pocket Topology and Resistance Mutant Screening

The compound is ideally suited as a chemical probe in biochemical and structural biology studies aimed at mapping the allosteric binding pocket of HIV-1 RT. Its use can help discriminate between the binding modes of the classical S-DABO series and the next-generation conformationally restricted analogs, particularly in co-crystallization trials with clinically relevant RT mutants like K103N or Y181C, where its activity is likely to be differentiated from other sub-families [1]. Procuring this specific compound allows for direct comparison of resistance profiles versus 2,6-difluorobenzyl or naphthylmethyl-based S-DABO inhibitors.

Serving as a Reference Standard in the Synthesis and Optimization of Novel S-DABO Hybrids

Given the well-documented 10–1000-fold potency improvements achieved by C6-benzyl modifications within this class [1], this compound serves as a precise reference standard for the synthesis and systematic biological evaluation of new S-DABO hybrids. Its potential activity serves as a fixed point for calibrating enzymatic assays, allowing researchers to quantify the fold-improvement in potency (EC50/IC50) and selectivity index when varying substituents at the C2, C5, and C6 positions, a process critical for iterative lead optimization.

Investigating Selective Cytotoxicity and Mitochondrial Safety Profiles in Antiviral Research

The established high selectivity index of the S-DABO class, with values ranging from 250 to >2,500 [2], makes this compound a valuable negative control for mitochondrial toxicity studies often associated with nucleoside analogs. Procurement enables side-by-side evaluation with NRTIs to benchmark the mitochondrial DNA polymerase gamma inhibition profile and confirm the anticipated low intrinsic cytotoxicity, thereby supporting the development of safer antiretroviral regimens.

Use as a Physicochemical Standard in Cell Permeability and Drug-Distribution Studies

The compound's calculated properties (cLogP ~2.8, tPSA 67 Ų) position it as a moderately lipophilic standard [3]. It can be used to calibrate in vitro permeability assays (e.g., Caco-2 or PAMPA), serving as a reference point for the passive membrane transport of its own analog series. This allows researchers to isolate the impact of subsequent structural modifications on permeability and intracellular drug distribution, a key aspect of achieving in vivo efficacy.

Quote Request

Request a Quote for 6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.